REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1([OH:16])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1)([O-])=O.[H][H]>[Ni].CCO>[NH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1([OH:16])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C1(CCCCC1)O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off through Celite
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated down in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallised from hexane
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=CC=C1)C1(CCCCC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |